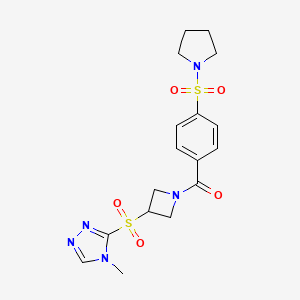

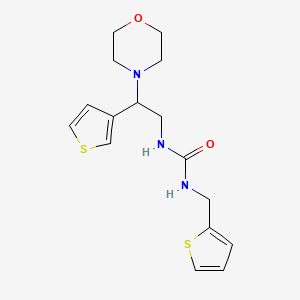

![molecular formula C22H19N5O3S2 B2636728 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide CAS No. 477538-96-8](/img/structure/B2636728.png)

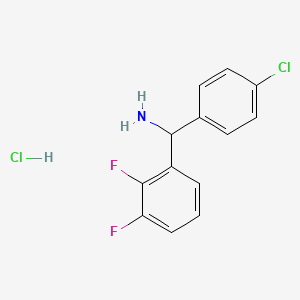

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide” is a novel compound that has been synthesized and studied for its potential anti-inflammatory properties . It belongs to a series of derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . Further details about the chemical reactions are not available in the search results.Aplicaciones Científicas De Investigación

Quantitative Structure-Activity Relationship (QSAR) on Benzothiazoles Derivatives

- Study Details: This study investigated derivatives of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides using molecular orbital theory and density functional theory. The research focused on understanding the structure-activity relationship of these compounds (Al-Masoudi, Salih, & Al-Soud, 2011).

Antimicrobial Study of Substituted 2-Aminobenzothiazoles Derivatives

- Study Details: This research synthesized a series of compounds similar to the one and evaluated their antimicrobial properties. The study included both in-silico docking properties and in-vitro antimicrobial activity, providing insights into the potential use of these compounds in fighting bacterial and fungal infections (Anuse et al., 2019).

Anti-Arrhythmic Activity of Piperidine-Based Thiazole Derivatives

- Study Details: This study explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these compounds exhibited significant anti-arrhythmic activity, suggesting potential applications in cardiovascular pharmacology (Abdel‐Aziz et al., 2009).

Anti-Inflammatory Activity of Piperazine-Based Thiazole Derivatives

- Study Details: This research synthesized a novel set of compounds including piperazine-based bis-thiazole derivatives. The compounds were evaluated for their anti-inflammatory activity, both in-vitro and in-vivo, demonstrating potential therapeutic applications in inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).

Synthesis and Anti-Mycobacterial Activity of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones

- Study Details: This study focused on the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation as anti-mycobacterial agents. The compounds showed potential in fighting Mycobacterium tuberculosis, indicating possible applications in tuberculosis treatment (Pancholia et al., 2016).

Mecanismo De Acción

Target of Action

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide, also known as N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitro-4-(piperidin-1-yl)benzamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they convert arachidonic acid into prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects include a reduction in inflammation and pain.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes and a subsequent decrease in the production of prostaglandins . This results in a reduction of inflammation and pain.

Análisis Bioquímico

Biochemical Properties

It has been reported that similar benzothiazole derivatives have shown anti-inflammatory properties . These compounds were found to inhibit COX-1, an enzyme involved in inflammation, with IC50 values of 11.34 µM and 11.21 µM .

Cellular Effects

Similar benzothiazole derivatives have shown to inhibit the proliferation of certain cancer cells .

Molecular Mechanism

It is known that similar benzothiazole derivatives inhibit the COX-1 enzyme, which is involved in the production of prostaglandins, molecules that play a key role in inflammation .

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitro-4-piperidin-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S2/c28-20(14-8-9-17(18(12-14)27(29)30)26-10-4-1-5-11-26)25-22-24-16(13-31-22)21-23-15-6-2-3-7-19(15)32-21/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDDHHFRHWDQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

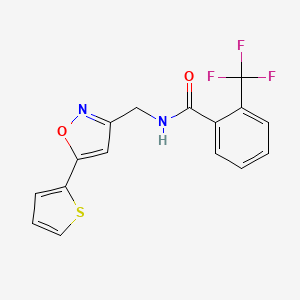

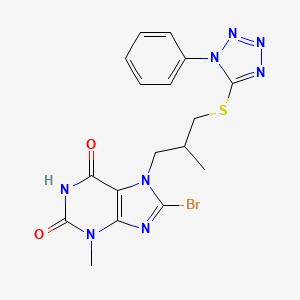

![N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2636651.png)

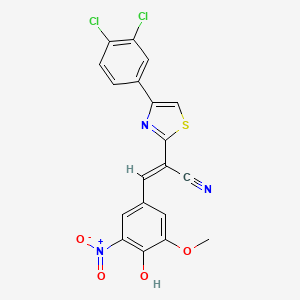

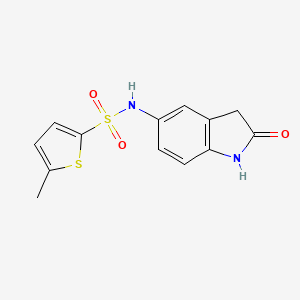

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2636658.png)

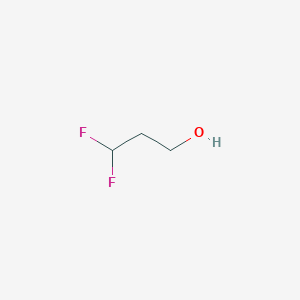

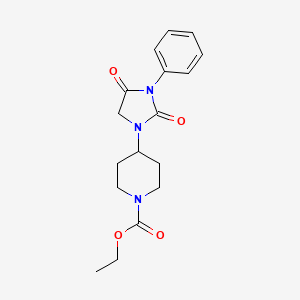

![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)

![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)